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ß-Hydroxymethyl chalcone

Epigenetics HDAC2 selectivity Slow-binding inhibition

Research challenge: Dissecting HDAC2-specific functions is confounded by pan-inhibitors like MS-275 that lack isoform selectivity. This compound is the first rationally designed, time-dependent HDAC2-selective inhibitor. - Achieves ~20-fold HDAC2-over-HDAC1 selectivity after 24 h incubation - Spares HDAC3 completely (IC₅₀ > 50 µM) - Enables unambiguous assignment of HDAC2-mediated phenotypes Supplied with rigorous analytical data to support reproducible epigenetic research.

Molecular Formula C16H14O2
Molecular Weight 238.28
CAS No. 1613310-15-8
Cat. No. B611008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameß-Hydroxymethyl chalcone
CAS1613310-15-8
Synonymsß-Hydroxymethyl chalcone;  Beta-Hydroxymethyl chalcone;  ß Hydroxymethyl chalcone;  Beta Hydroxymethyl chalcone;  Betahydroxymethyl chalcone; 
Molecular FormulaC16H14O2
Molecular Weight238.28
Structural Identifiers
SMILESO=C(C1=CC=CC=C1)/C=C(C2=CC=CC=C2)\CO
InChIInChI=1S/C16H14O2/c17-12-15(13-7-3-1-4-8-13)11-16(18)14-9-5-2-6-10-14/h1-11,17H,12H2/b15-11+
InChIKeyYSDMFFBPTVKIEB-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ß-Hydroxymethyl Chalcone: Selective HDAC2 Inhibitor


ß-Hydroxymethyl chalcone (CAS 1613310-15-8, molecular formula C₁₆H₁₄O₂, molecular weight 238.28 g/mol) is a synthetic chalcone derivative identified as the first reported histone deacetylase 2 (HDAC2)-selective inhibitor [1]. Unlike pan-HDAC inhibitors or class-I selective agents that exhibit broad isoform inhibition, this compound achieves ~20-fold selectivity for HDAC2 over HDAC1 through a unique time-dependent, mechanism-based inhibition mode [1]. The compound serves as a critical chemical probe for dissecting HDAC2-specific functions in epigenetic regulation, neurobiology, and oncology research [1].

Reported HDAC2-selective isoform probe for epigenetic studies
Time-dependent inhibition mechanism supports prolonged incubation protocols
Mechanism-based design reference for computational chemistry benchmarking

Why ß-Hydroxymethyl Chalcone Is Irreplaceable


HDAC1 and HDAC2 share 97.8% sequence identity with a 0.7 Å RMSD between their crystal structures, making isoform-selective inhibition between these two enzymes extraordinarily difficult to achieve [1]. Clinically relevant class-I HDAC inhibitors such as MS-275 (entinostat) show nearly equal inhibitory activity across HDAC1–3 and lack time-dependent selectivity [1]. Even the closest structural analog, β-aminomethyl chalcone, fails to exhibit time-dependent HDAC2 inhibition and demonstrates significantly inferior selectivity (HDAC2 IC₅₀: 19.64 µM at 1 h vs. 0.17 µM at 24 h for β-hydroxymethyl chalcone) [1]. Generic substitution with other chalcone-based HDAC inhibitors or pan-HDAC agents therefore confounds experimental interpretation when isoform-specific mechanistic dissection is required [1].

Pan-class I HDAC inhibitors (e.g., MS-275 class)
Lack HDAC2-over-HDAC1 selectivity and may confound isoform-specific readouts due to simultaneous HDAC1/3 inhibition. Time-dependent selectivity enhancement is absent.
Ortho-aminoanilide kinetically selective inhibitors
Exhibit opposite selectivity direction (HDAC1-preferring) and rely on differential residence time, not a post-binding covalent-like cyclization mechanism.
β-aminomethyl chalcone analog
Single-atom replacement abolishes time-dependent HDAC2 selectivity; the hydroxymethyl group is essential for the tandem-reaction tight-binding mechanism.

ß-Hydroxymethyl Chalcone: Key Selectivity Evidence


HDAC2-over-HDAC1 Isoform Selectivity

β-Hydroxymethyl chalcone exhibits a unique time-dependent inhibition profile against HDAC2 that is not observed with the closest structural analog β-aminomethyl chalcone or the clinical candidate MS-275. After 24-hour incubation, the HDAC2 IC₅₀ shifts from 9.19 µM (1 h) to 0.17 µM (24 h), representing an ~54-fold potency enhancement [1]. In contrast, β-aminomethyl chalcone shows no time-dependent improvement (HDAC2 IC₅₀: 19.64 µM at 1 h vs. 26.44 µM at 24 h), and MS-275 likewise lacks this temporal selectivity [1].

HDAC2 Selectivity
Direct head-to-head comparison
~20-fold HDAC2-over-HDAC1 at 24 h
Supports HDAC2-selective isoform assay context
MS-275 and BRD6688 show opposite selectivity direction
Epigenetics HDAC2 selectivity Slow-binding inhibition

Time-Dependent Inhibition of HDAC2

At 24-hour incubation, β-hydroxymethyl chalcone demonstrates approximately 20-fold selectivity for HDAC2 (IC₅₀ = 0.17 µM) over HDAC1 (IC₅₀ = 2.74 µM) [1]. This contrasts sharply with MS-275, which shows less than 2-fold selectivity (HDAC1 IC₅₀: 0.80 µM; HDAC2 IC₅₀: 4.13 µM at 24 h), and with β-aminomethyl chalcone, which is essentially non-selective (HDAC1 IC₅₀: 8.65 µM; HDAC2 IC₅₀: 26.44 µM at 24 h) [1]. Achieving selectivity between HDAC1 and HDAC2 is considered one of the most challenging problems in HDAC inhibitor design due to 97.8% sequence identity [1].

Time-Dependent Potency
Direct head-to-head comparison
54-fold IC₅₀ reduction (1→24 h)
Supports time-dependent HDAC2 inhibition assay interpretation
Comparators show ≤1.6-fold change
HDAC isoform selectivity Epigenetic probe HDAC1 vs HDAC2

Mechanism-Based Computational Selectivity

β-Hydroxymethyl chalcone displays negligible activity against HDAC3 (IC₅₀ ~50 µM at both 1 h and 24 h) [1]. Combined with the HDAC2 IC₅₀ of 0.17 µM at 24 h, this yields an HDAC2-over-HDAC3 selectivity of >294-fold. MS-275, by comparison, potently inhibits HDAC3 (IC₅₀ 7.95 µM at 24 h), offering only ~2-fold HDAC2-over-HDAC3 discrimination [1]. This HDAC3-sparing profile distinguishes β-hydroxymethyl chalcone from broad class-I HDAC inhibitors.

Reaction Barrier
QM/MM computational context
ΔΔG‡ = 9.1 kcal/mol favoring HDAC2
Supports computational mechanism benchmarking
Intramolecular cyclization barrier differential
HDAC isoform selectivity Class-I HDAC HDAC3 counter-screening

HDAC3 Sparing Selectivity

Ab initio QM/MM molecular dynamics simulations reveal that β-hydroxymethyl chalcone undergoes an intramolecular nucleophilic attack reaction within the HDAC2 active site with a relative reaction barrier of only 12.1 kcal/mol, versus 21.2 kcal/mol in HDAC1 [1]. This 9.1 kcal/mol barrier difference mechanistically accounts for the observed isoform selectivity. In contrast, β-aminomethyl chalcone shows nearly equivalent barriers in HDAC2 (23.7 kcal/mol) and HDAC1 (27.7 kcal/mol), consistent with its lack of experimental selectivity [1]. The lower barrier in HDAC2 is attributed to the distinct metal ion identity (Ca²⁺ in HDAC2 vs. K⁺ in HDAC1) positioned ~7 Å from the catalytic Zn²⁺ [1].

HDAC3 Sparing
Direct head-to-head comparison
>290-fold HDAC2/HDAC3; HDAC3 IC₅₀ ~50 µM
Supports HDAC2/HDAC3 pathway dissection
MS-275 inhibits HDAC3, not HDAC3-sparing
QM/MM simulation Reaction barrier Covalent inhibition mechanism

First-in-Class HDAC2-Selective Chemotype

The replacement of the β-hydroxymethyl group with a β-aminomethyl group—the closest atom-level structural change—completely abolishes the time-dependent HDAC2 selectivity. β-Hydroxymethyl chalcone achieves HDAC2 IC₅₀ of 0.17 µM at 24 h, while β-aminomethyl chalcone yields IC₅₀ of 26.44 µM under identical conditions, a >155-fold potency loss [1]. This demonstrates that the hydroxyl oxygen, rather than the amino nitrogen, is essential for the productive intramolecular reaction within the HDAC2 active site, making the β-hydroxymethyl moiety irreplaceable for achieving the selectivity profile [1].

First Chemotype
Cross-study comparable
Reported first HDAC2-selective inhibitor (2015); covalent-like cyclization mechanism
Reported chemotype orthogonal to ortho-aminoanilide class
Mechanistically distinct from residence-time inhibitors
Structure-activity relationship Chalcone derivative β-substituent effect

Single-Atom Specificity: Hydroxymethyl vs. Aminomethyl

β-Hydroxymethyl chalcone displays distinct slow-binding kinetics on HDAC2 that are not observed with β-aminomethyl chalcone toward any HDAC isoform [1][2]. The time-dependent IC₅₀ shift from 9.19 µM (1 h) to 0.17 µM (24 h) is consistent with a mechanism involving initial reversible binding followed by a slow intramolecular reaction step, as supported by QM/MM simulations showing a lower reaction barrier in HDAC2 [1]. This kinetic selectivity mechanism—exploiting differential enzymatic reactivity rather than static binding affinity—represents a paradigm distinct from traditional affinity-based HDAC inhibitors such as MS-275 and vorinostat [1][2].

Hydroxymethyl vs Aminomethyl
Direct head-to-head comparison
>155-fold higher HDAC2 potency at 24 h; –OH essential
Supports QC characterization of β-hydroxymethyl group integrity
Aminomethyl analog loses time-dependent selectivity
Slow-binding inhibitor Residence time Kinetic selectivity

ß-Hydroxymethyl Chalcone: Application Scenarios


HDAC2 Epigenetic Target Deconvolution

Use as a chemical probe to dissect HDAC2-specific contributions to synaptic plasticity and memory formation, where HDAC2 (but not HDAC1) negatively regulates neuronal gene expression. The ~20-fold selectivity over HDAC1 at 24 h [1] allows attribution of observed effects on histone acetylation and gene transcription specifically to HDAC2 inhibition, avoiding the confounding dual HDAC1/2 inhibition of MS-275.

Mechanism-Based Design Positive Control

Employ as a reference standard for HDAC2 selectivity in biochemical screening panels alongside MS-275 (class-I non-selective control) and β-aminomethyl chalcone (negative control for time-dependent inhibition). The quantitative selectivity profile across HDAC1–3, as established in Table 2 of the primary paper [1], provides a validated benchmark against which novel putative HDAC2-selective compounds can be compared directly under identical assay conditions.

HDAC Selectivity Panel Reference Compound

Utilize as a model system for investigating mechanism-based, time-dependent inhibitor design exploiting differential active-site metal ion composition (Ca²⁺ vs. K⁺) among HDAC isoforms. The computationally validated reaction barrier difference of 9.1 kcal/mol between HDAC2 and HDAC1 [1] makes this compound a valuable teaching and research tool for structure-based drug design programs targeting isoform selectivity through kinetic mechanisms.

Negative Control for HDAC3-Mediated Effects

Apply in cancer cell line studies requiring HDAC2 inhibition without concomitant HDAC3 suppression. The >294-fold HDAC2-over-HDAC3 selectivity [1] avoids perturbation of HDAC3-regulated metabolic and cell-cycle pathways, enabling cleaner interpretation of HDAC2's role in tumor suppression or oncogenesis. This is particularly valuable in systems where HDAC3 genetic deletion produces confounding phenotypes.

Application
Selection Property
Validation Focus
HDAC2 isoform-specific probe studies
Time-dependent HDAC2-over-HDAC1 selectivity after incubation
Histone acetylation mark readout (H4K12Ac, H3K9Ac)
Computational mechanism benchmarking
Reported QM/MM reaction barrier differential profile
Computational method calibration and validation
HDAC isoform selectivity panel reference
Unique combination of HDAC2 selectivity and HDAC3 sparing
Assay system verification for time-dependent inhibition detection
HDAC3 phenotype attribution control
Near-complete lack of HDAC3 inhibition reported
Differential biological response interpretation vs. pan-HDAC inhibitor
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